![molecular formula C8H9N5O2 B1666302 1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione CAS No. 32502-62-8](/img/structure/B1666302.png)
1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione
Descripción general
Descripción
1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione is a pyrimidotriazine . It has a molecular weight of 207.19 g/mol . The IUPAC name for this compound is 1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione .
Synthesis Analysis
A novel synthesis of N(1)-(substituted)-pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones has been reported . Additionally, a simple and efficient route has been used for the synthesis of pyrimido[5,4-e][1,2,4]triazines .Molecular Structure Analysis
The molecular formula of 1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione is C8H9N5O2 . The InChI code is 1S/C8H9N5O2/c1-4-9-5-6(13(3)11-4)10-8(15)12(2)7(5)14/h1-3H3 .Chemical Reactions Analysis
Pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione derivatives have exhibited potent cytoprotective effect from rotenone toxicity . Furthermore, compounds of the pyrimido[1,2,4]triazine-5,7-diamine class are reversible and competitive inhibitors of PTP1B in the presence of low (300 nM) DTT concentrations .Physical And Chemical Properties Analysis
The compound is solid in physical form . It is stored at a temperature between 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : 1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione is a building block in the synthesis of various heterocyclic compounds . It has been used in the synthesis of various triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
- Methods : The synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method . These heterocycles undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
- Results : The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
Application in Anticancer Research
- Field : Medicinal Chemistry
- Summary : In 2021, 1,3,5-triazine-based pyrazole derivatives were synthesized with anticancer activity targeting EGFR .
- Methods : The specific methods of synthesis and application were not detailed in the source .
- Results : Compounds displayed excellent activity with an IC50 value of 305.1, 286.9, and 229.4 nM, respectively, in comparison with reference erlotinib .
Application in Heterogeneous Catalysis
- Field : Chemical Engineering
- Summary : Triazine and tetrazine moieties are common in biologically important molecules . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis .
- Methods : The specific methods of synthesis and application were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Application in Photocatalysis
- Field : Environmental Science
- Summary : Triazine and tetrazine moieties are used in photocatalysis .
- Methods : The specific methods of synthesis and application were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Application in Enzyme Inhibition
- Field : Biochemistry
- Summary : 1,3,5-triazine derivatives have been investigated for their anti-cancer activities, with particular emphasis on their inhibition of enzymes involved in the process of tumorigenesis .
- Methods : The specific methods of synthesis and application were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : As a reagent in organic synthesis, s-triazine is used as the equivalent of hydrogen cyanide (HCN). Being a solid (vs a gas for HCN), triazine is sometimes easier to handle in the laboratory .
- Methods : One application is in the Gattermann reaction, used to attach the formyl group to aromatic substrates .
- Results : The results or outcomes obtained were not detailed in the source .
Safety And Hazards
The compound is labeled with the GHS06 pictogram, indicating it is toxic . The hazard statement is H300, which means it is fatal if swallowed . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Propiedades
IUPAC Name |
1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-4-9-5-6(13(3)11-4)10-8(15)12(2)7(5)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXHNWKHOFNPDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC(=O)N(C(=O)C2=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332002 | |
| Record name | 1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14726526 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
CAS RN |
32502-62-8 | |
| Record name | 3-Methyltoxoflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032502628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLTOXOFLAVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE4E342X6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



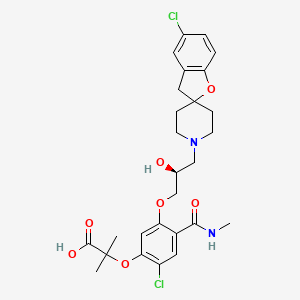
![2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B1666221.png)
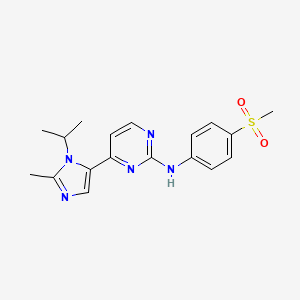
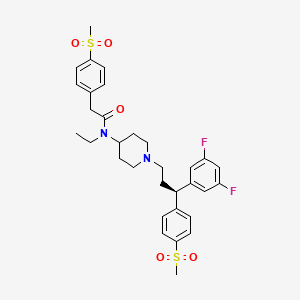
![3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one](/img/structure/B1666224.png)
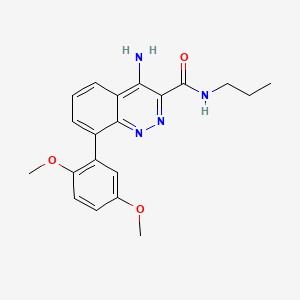
![6-[5-(3-Cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile](/img/structure/B1666227.png)
![N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide](/img/structure/B1666229.png)
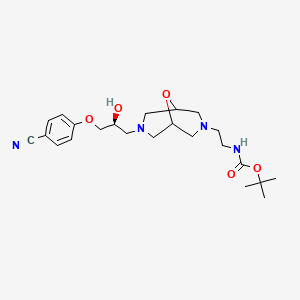
![4-(2-Fluoro-4-methylanilino)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methoxycinnoline-3-carboxamide](/img/structure/B1666235.png)
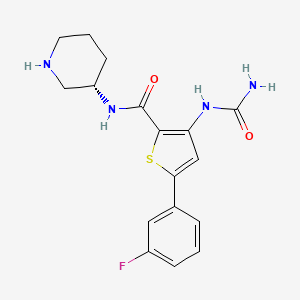
![(R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1666239.png)
![7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B1666240.png)
![1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-](/img/structure/B1666241.png)